(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-11(2)18-10)15(20)19-7-3-4-12(9-19)21-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUBKDVFNQSVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves multiple steps, typically starting with the formation of the thiazole ring. One common method involves the reaction of 2,4-dimethylthiazole with a suitable piperidine derivative under controlled conditions. The pyrazine moiety is then introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the pyrazine ring, forming the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of piperidine and pyrazine can inhibit specific pathways involved in tumor growth. For instance, compounds that share structural similarities with (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone have shown effectiveness in targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in many cancers. The selective inhibition of PI3K isoforms can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored. It may influence serotonin metabolism, which is relevant for treating mood disorders and conditions like irritable bowel syndrome. Studies have shown that compounds affecting tryptophan hydroxylase can modulate serotonin levels, thereby impacting mood and gastrointestinal function .
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A case study involving synthesized derivatives showed moderate efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .
Pharmacological Studies
Mechanism of Action
The pharmacological profile of this compound suggests multiple mechanisms of action, including enzyme inhibition and receptor modulation. For example, its interaction with serotonin receptors could lead to therapeutic effects in psychiatric disorders and gastrointestinal diseases .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Research
A study demonstrated that a derivative of the compound effectively inhibited cancer cell lines by targeting the PI3K pathway. The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another investigation, synthesized derivatives were screened against several bacterial strains using standard microbiological methods. The results showed promising activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus, highlighting its potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Motifs and Heterocyclic Components
The target compound’s structural uniqueness lies in its combination of a dimethyl-substituted thiazole and a pyrazine-oxypiperidine group. Below is a comparative analysis with analogous compounds:
Table 1: Structural Comparison of Key Compounds
| Compound Name/ID | Core Structure | Heterocyclic Components | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | Methanone | Thiazole, Pyrazine, Piperidine | 2,4-Dimethyl, Pyrazin-2-yloxy | Kinase inhibition (hypothetical) |
| (5Z)-5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-phenethyl-2-thioxothiazolidin-4-one | Thiazolidinone | Pyrazole, Thiophene, Thiazolidinone | Diphenyl, Phenethyl | Not specified |
| Patent Derivatives (e.g., (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone) | Methanone | Imidazo-pyrrolo-pyrazine, Piperidine | Difluorocyclobutyl, Difluoropyrrolidinyl | Therapeutic agents (patented) |
| 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one | Pyrazolone | Benzothiazole, Pyrazole | Allyl, Methyl | Electroluminescent materials |
| 5-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | Methanone | Dihydropyrazole, Pyridine | 2-Methoxyphenyl | Unknown |
Conformational and Electronic Properties
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural features, which include a thiazole ring and a piperidine moiety. These components suggest potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound can be characterized by its molecular formula, which includes:
- Thiazole Ring : Contributes to biological activity.
- Piperidine Moiety : Commonly associated with various pharmacological applications.
- Pyrazine Component : Enhances chemical diversity and potential interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : Potential interaction with enzymes such as Na+/K(+)-ATPase, which is crucial in cellular processes .
- Receptor Binding : Likely binding to specific receptors involved in signaling pathways, potentially affecting neurotransmitter systems .
Biological Activity Data
The biological activity of this compound has been predicted using computer-aided models that analyze structure-activity relationships (SAR). Such studies suggest potential activities including:
Case Studies
- Anticancer Studies : A study on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on cancer cell proliferation. Specifically, derivatives were tested against glioma and breast cancer cell lines, showing promising results in inducing apoptosis .
- Antimicrobial Research : The compound's structural analogs have been evaluated for their ability to inhibit bacterial growth. For instance, studies indicated that certain pyrazole derivatives displayed significant antimicrobial properties against various pathogens by compromising cell membrane integrity .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic synthesis techniques:
- Formation of Thiazole Ring : Initial reactions typically involve thiazole precursors.
- Piperidine Derivative Synthesis : Achieved through acylation reactions.
- Final Coupling Reaction : Involves combining the thiazole and piperidine components under optimized conditions.
Q & A
Q. What are the optimized synthetic routes for (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone?
- Methodological Answer : The synthesis involves two key steps: (i) Cyclization : Use phosphorus oxychloride (POCl₃) at 120°C to cyclize substituted hydrazides into thiazole or pyrazole intermediates, as demonstrated in analogous heterocyclic systems . (ii) Coupling : React the thiazole intermediate with 3-(pyrazin-2-yloxy)piperidine under amide bond-forming conditions (e.g., HATU/DIPEA in DMF). Optimize reaction time (6–12 hours) and temperature (25–40°C) to minimize side products, as seen in structurally related methanone syntheses . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve substituent environments (e.g., pyrazine protons at δ 8.5–9.0 ppm; piperidine CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What preliminary biological assays are recommended for activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against cytochrome P450 enzymes (e.g., 14-α-demethylase) via spectrophotometric assays measuring ergosterol biosynthesis inhibition .
- Antimicrobial Activity : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC₅₀ values .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for analogs?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives by substituting pyrazine (e.g., with pyridine) or thiazole (e.g., 4-Cl or 4-OCH₃) groups .
- Bioisosteric Replacement : Replace piperidine with morpholine or pyrrolidine to assess steric/electronic effects .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) and regression models to correlate structural features with bioactivity .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables, as discrepancies often arise from assay protocols .
- Metabolic Stability : Evaluate compound stability in microsomal preparations (e.g., rat liver microsomes) to identify rapid degradation masking activity .
- Target Selectivity : Use CRISPR-edited cell lines to confirm on-target effects versus off-target interactions .
Q. What computational strategies predict target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14-α-demethylase; PDB: 3LD6). Prioritize poses with hydrogen bonds to pyrazine-N and hydrophobic contacts with thiazole .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residue interactions (e.g., His310 in CYP51) .
- Free Energy Calculations : Apply MM-GBSA to rank analog binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
